

physicochemical properties of 2-(Piperazin-1-yl)propan-1-ol

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Compound of Interest

Compound Name: 2-(Piperazin-1-yl)propan-1-ol

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An In-Depth Technical Guide to the Physicochemical Properties of **2-(Piperazin-1-yl)propan-1-ol**

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of **2-(Piperazin-1-yl)propan-1-ol**, a key heterocyclic building block relevant to drug discovery and development. As researchers and scientists, a profound understanding of a molecule's fundamental characteristics—such as its ionization constant (pKa), lipophilicity (logP), and aqueous solubility—is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. This document moves beyond a simple recitation of data, offering a field-proven perspective on the causality behind experimental choices and the interpretation of results. We will detail robust, self-validating protocols for the determination of these properties and ground all mechanistic claims in authoritative references.

Compound Identification and Core Properties

2-(Piperazin-1-yl)propan-1-ol is a bifunctional molecule featuring a secondary alcohol and a piperazine ring, which contains two nitrogen atoms capable of protonation. This structure imparts distinct physicochemical characteristics that are critical for its application as a scaffold or intermediate in medicinal chemistry.

The initial phase of any compound characterization involves establishing its identity and summarizing its fundamental computed and experimental properties. This serves as a foundational dataset for all subsequent experimental design.

Property	Value	Source
IUPAC Name	2-(piperazin-1-yl)propan-1-ol	N/A
Molecular Formula	C ₇ H ₁₆ N ₂ O	[1]
Molecular Weight	144.22 g/mol	[1]
Monoisotopic Mass	144.12627 Da	[1]
CAS Number	Not explicitly available for this specific isomer; related isomers are documented.	N/A
Canonical SMILES	CC(CO)N1CCNCC1	[1]
Predicted XlogP	-0.6 to -0.7	[1][2]
Hydrogen Bond Donors	2	[2]
Hydrogen Bond Acceptors	3	[2]
Topological Polar Surface Area	35.5 Å ²	[2]

Ionization Behavior: pKa Determination

The ionization state of a molecule at physiological pH (typically ~7.4) profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile. **2-(Piperazin-1-yl)propan-1-ol** possesses two basic nitrogen atoms within the piperazine moiety, making the determination of its pKa values essential. The pKa is the pH at which a functional group is 50% ionized and 50% neutral.[3]

Given the presence of two basic centers, we anticipate two distinct pKa values. Knowledge of these values is critical for developing analytical methods and predicting solubility and membrane permeability.[4]

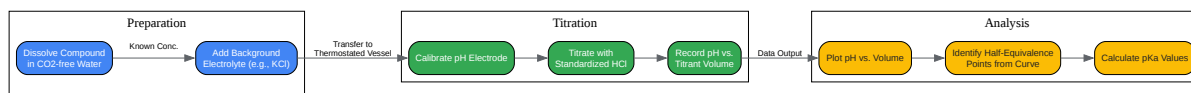
Recommended Protocol: Potentiometric Titration

Potentiometric titration remains a gold-standard, cost-effective, and highly reliable method for pKa determination, especially for compounds with adequate aqueous solubility.[5] The principle involves monitoring the change in pH of a solution of the analyte as a standard titrant (in this case, a strong acid like HCl) is added incrementally.[3]

Methodology:

- **Preparation:** Accurately weigh and dissolve a sample of **2-(Piperazin-1-yl)propan-1-ol** in deionized, CO₂-free water to a known concentration (e.g., 0.01 M).
- **Ionic Strength Adjustment:** Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength, mimicking physiological conditions and ensuring stable electrode readings.
- **Titration:** Place the solution in a thermostated vessel (25°C or 37°C) and immerse a calibrated combination pH electrode. Add standardized 0.1 M HCl in precise, small aliquots using an automated titrator.
- **Data Acquisition:** Record the pH after each addition of titrant, allowing the reading to stabilize.
- **Analysis:** Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the resulting titration curve. Two inflection points will be observed, from which two pKa values can be derived using appropriate software analysis.

Causality and Trustworthiness: This method directly measures the buffering capacity of the molecule as its nitrogen atoms are protonated. The use of a calibrated pH electrode and standardized titrant ensures accuracy. Performing the titration in triplicate validates the reproducibility of the measurement.[6] For sparingly soluble compounds, alternative methods like HPLC-based pKa determination or potentiometry in co-solvent systems would be necessary.[4][7]



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Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity: Octanol-Water Partition Coefficient (logP)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. It is quantified by the partition coefficient (P), which is the ratio of the compound's concentration in an organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[8] The value is expressed as its base-10 logarithm, logP.[9]

For ionizable molecules like **2-(Piperazin-1-yl)propan-1-ol**, it is crucial to measure the logP of the neutral species. This requires adjusting the aqueous phase pH to be at least 2 units above the highest pKa value to ensure the compound is predominantly in its un-ionized form.[10]

Recommended Protocol: Shake-Flask Method (OECD 107)

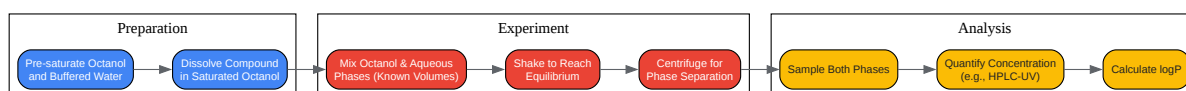
The Shake-Flask method is the traditional and most accurate technique for logP determination, providing a direct measure of partitioning.[8]

Methodology:

- **Phase Preparation:** Pre-saturate n-octanol with buffered water (pH adjusted to >2 units above the highest pKa) and vice-versa. This minimizes volume changes during the experiment.

- **Compound Addition:** Prepare a stock solution of the compound in the pre-saturated n-octanol.
- **Partitioning:** Add a known volume of the octanol stock solution to a known volume of the pre-saturated aqueous buffer in a separatory funnel or vial.
- **Equilibration:** Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow equilibrium to be reached.
- **Phase Separation:** Centrifuge the mixture to ensure complete separation of the two phases.
- **Quantification:** Carefully sample both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV.
- **Calculation:** Calculate logP using the formula: $\log P = \log_{10}([\text{Concentration in Octanol}] / [\text{Concentration in Aqueous}])$.^[9]

Causality and Trustworthiness: This protocol directly measures the thermodynamic equilibrium of partitioning. Pre-saturating the solvents and using centrifugation for phase separation are critical steps to prevent artifacts and ensure accuracy. Analyzing concentrations in both phases provides a mass balance check, validating the integrity of the experiment. For high-throughput screening, HPLC-based methods can provide faster, albeit indirect, estimations of logP.^{[11][12]}



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Caption: Workflow for logP determination by the Shake-Flask method.

Aqueous Solubility

Aqueous solubility is a gatekeeper property in drug development; poor solubility can lead to low bioavailability and challenging formulation development.[13] Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[14]

For **2-(Piperazin-1-yl)propan-1-ol**, solubility will be highly pH-dependent. Intrinsic solubility (S_0) refers to the solubility of the neutral form. As the pH decreases below the pKa values, the compound will become protonated, forming salts that are generally much more water-soluble. [10]

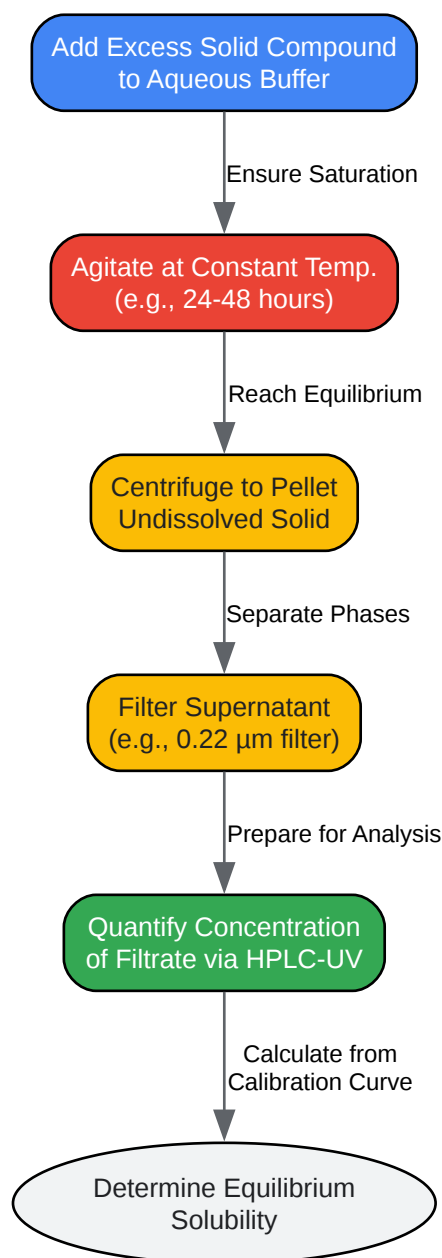
Recommended Protocol: Equilibrium Shake-Flask Method

This method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its simplicity and ability to achieve a true equilibrium state.[13]

Methodology:

- **Sample Preparation:** Add an excess amount of the solid compound to a vial containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid is essential to ensure saturation.[15]
- **Equilibration:** Seal the vial and agitate it in a temperature-controlled incubator/shaker (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. [10]
- **Phase Separation:** After incubation, separate the undissolved solid from the saturated solution. This is a critical step and is best achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 μ m PVDF).[13][15]
- **Quantification:** Analyze the clear, filtered solution to determine the concentration of the dissolved compound. HPLC-UV is the preferred method, using a calibration curve prepared with known concentrations of the analyte.[15] UV spectroscopy can also be used.[14]
- **Validation:** To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h and 48h). The solubility value should be consistent.

Causality and Trustworthiness: This protocol is designed to achieve a true thermodynamic equilibrium between the solid state and the solution.[14] Using an excess of solid material is non-negotiable. The dual separation method (centrifugation and filtration) minimizes the risk of suspended microparticles artificially inflating the measured solubility. Assays should always be performed in at least duplicate to ensure reproducibility.[15]



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Caption: Workflow for equilibrium solubility determination.

Spectroscopic Profile for Structural Confirmation

While quantitative physicochemical data is vital, qualitative spectroscopic analysis is required to confirm the molecular structure and purity.

- Infrared (IR) Spectroscopy: The IR spectrum of **2-(Piperazin-1-yl)propan-1-ol** is expected to show characteristic absorption bands. A broad peak in the 3200–3600 cm^{-1} region corresponds to the O-H stretching vibration of the alcohol group.^[16] A peak for the N-H stretch of the secondary amine in the piperazine ring should appear around 3300 cm^{-1} . C-H stretching vibrations from the alkyl groups will be present in the 2850–3000 cm^{-1} range, and a distinct C-O stretch for the primary alcohol will be visible around 1050 cm^{-1} .^[17]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum provides a map of all hydrogen atoms. We would expect to see signals corresponding to the -OH proton (a broad singlet), the -NH proton of the piperazine ring (a broad singlet), distinct multiplets for the -CH₂- and -CH- groups of the propanol backbone, and characteristic signals for the four methylene (-CH₂-) groups of the piperazine ring. A doublet for the methyl (-CH₃) group adjacent to the chiral center would also be present.
 - ^{13}C NMR: The carbon NMR spectrum will confirm the carbon skeleton. Signals for the three unique carbons of the propanol chain and the two distinct sets of carbons in the piperazine ring are expected. The carbon bearing the hydroxyl group (-CH₂OH) would appear around 60-70 ppm, while the carbon attached to the nitrogen (-CH-) would be further downfield.

Conclusion

The physicochemical properties of **2-(Piperazin-1-yl)propan-1-ol** define its behavior in both chemical and biological systems. Its two basic centers result in pH-dependent solubility and lipophilicity, which are critical considerations for any research or development application. The predicted low logP value suggests high hydrophilicity. The experimental protocols detailed herein provide a robust framework for accurately characterizing this molecule, enabling researchers to make informed decisions in the fields of medicinal chemistry, material science, and drug development.

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